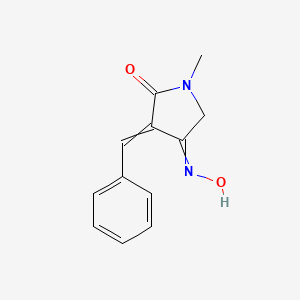
3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidinone core with a benzylidene and hydroxyimino substituent, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one typically involves the condensation of appropriate aldehydes with 4-hydroxyimino-1-methylpyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine at elevated temperatures (around 100°C) for a few hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Research has shown that derivatives of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one exhibit significant biological activities, including antioxidant and α-glucosidase inhibitory activities . These properties make it a potential candidate for the development of therapeutic agents for diseases such as diabetes and oxidative stress-related conditions.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
3-Benzylidene-4-chromanone: Exhibits similar biological activities such as antioxidant and α-glucosidase inhibitory activities.
4-Chromanone Derivatives: These compounds share a similar structural framework and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness: 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one is unique due to the presence of both benzylidene and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for further research and development.
Propiedades
Número CAS |
184881-38-7 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-benzylidene-4-hydroxyimino-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-11(13-16)10(12(14)15)7-9-5-3-2-4-6-9/h2-7,16H,8H2,1H3 |
Clave InChI |
ZODQZHKBFHMECL-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=NO)C(=CC2=CC=CC=C2)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
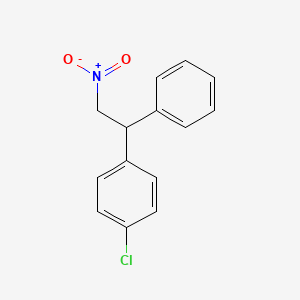
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
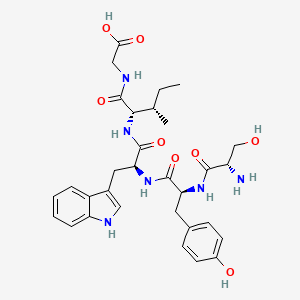
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
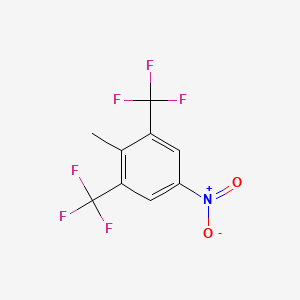
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
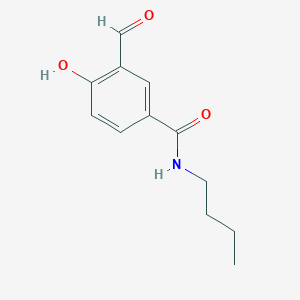


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)

